

physical and chemical properties of 3-Aminopyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopyrazole

Cat. No.: B016455

[Get Quote](#)

3-Aminopyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrazole, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features and reactivity have garnered significant interest in medicinal chemistry and materials science. This document provides an in-depth overview of the physical and chemical properties of **3-aminopyrazole**, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical transformations.

Physical and Chemical Properties

3-Aminopyrazole is a white to light yellow crystalline solid or oily liquid at room temperature.[\[1\]](#) [\[2\]](#) It is sensitive to air and light and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[\[3\]](#) The compound is soluble in methanol and moderately soluble in other polar solvents like water, ethanol, and dimethylformamide.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The key physical and chemical properties of **3-aminopyrazole** are summarized in the table below for easy reference and comparison.

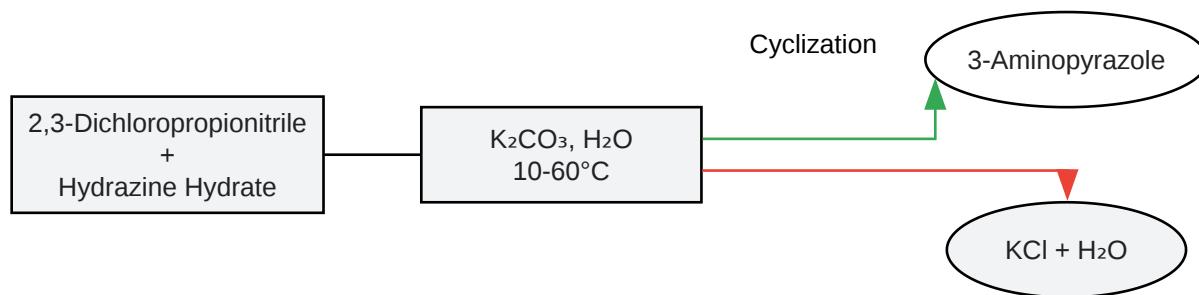
Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ N ₃	[1] [4]
Molecular Weight	83.09 g/mol	[4]
Melting Point	34-37 °C	[1] [5]
Boiling Point	218 °C at 122 mmHg; 282 °C	[1] [3]
pKa	15.28 ± 0.10 (Predicted)	[1] [2]
Appearance	White to light yellow oily liquid or crystalline low melting solid	[1] [2]
Solubility	Soluble in Methanol	[1] [5]
CAS Registry Number	1820-80-0	[4]

Synthesis of 3-Aminopyrazole

3-Aminopyrazole can be synthesized through various routes, with one of the most common methods involving the condensation of a β -ketonitrile with hydrazine.[\[6\]](#) Another prevalent method is the reaction of an α,β -unsaturated nitrile with hydrazine.[\[6\]](#)[\[7\]](#)

Synthesis via Reaction of a Hydrazine with a 2,3-halosubstituted Propionitrile

A common and effective laboratory-scale synthesis involves the reaction of 2,3-dichloropropionitrile with hydrazine hydrate in the presence of a base.[\[8\]](#)


Materials:

- 2,3-Dichloropropionitrile
- Hydrazine hydrate (N₂H₄·H₂O)

- Potassium carbonate (K_2CO_3)
- Water
- Ethyl acetate or Ether
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.06 moles of potassium carbonate in 400 mL of water.
- To this solution, add 1.1 moles of hydrazine hydrate.
- Cool the mixture to 10-20°C using an ice bath.
- While stirring vigorously, add 1 mole of 2,3-dichloropropionitrile dropwise to the solution, maintaining the temperature between 10 and 20°C. The solution will turn yellow and cloudy, and potassium chloride will precipitate.
- After the addition is complete, continue stirring at ambient temperature for several hours, then increase the temperature to 50-60°C and stir for an additional 24 hours.
- Cool the reaction mixture to room temperature.
- The crude product is extracted from the aqueous layer. The filtrate is extracted multiple times with either ether or ethyl acetate.
- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude **3-aminopyrazole** as an oil.
- The crude product can be further purified by vacuum distillation (boiling point of 105-108°C at 0.025 mm Hg) to yield pure **3-aminopyrazole**.^[8] The distilled product solidifies upon standing or seeding, with a melting point of 36-40°C.^[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Aminopyrazole**.

Tautomerism

A key chemical feature of **3-aminopyrazole** is its ability to exist in tautomeric forms. The two primary tautomers are **3-aminopyrazole** (3AP) and **5-aminopyrazole** (5AP).^[9] Quantum chemical calculations and experimental data from matrix isolation infrared spectroscopy indicate that the **3-aminopyrazole** tautomer is the more stable form.^[9]

Caption: Tautomeric Equilibrium of **3-Aminopyrazole**.

Reactivity and Applications

3-Aminopyrazole is a versatile intermediate in organic synthesis. The presence of two nitrogen atoms in the pyrazole ring and an exocyclic amino group provides multiple reactive sites. It is widely used in the preparation of various heterocyclic compounds of pharmaceutical interest, such as pyrazolopyrimidines and pyrazolopyridines.^{[1][6]} Its derivatives have shown a broad range of biological activities, making it a valuable scaffold in drug discovery.^{[7][10]}

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **3-aminopyrazole** exhibits characteristic absorption bands corresponding to its functional groups. Experimental IR spectra have been obtained for matrix-isolated 3(5)-aminopyrazole.^[9] The spectra show distinct bands for N-H stretching vibrations of the amino group and the pyrazole ring, as well as C-H and C=N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a valuable tool for the characterization of **3-aminopyrazole** and its derivatives. The proton chemical shifts provide information about the electronic environment of the protons in the molecule.

Mass Spectrometry

The mass spectrum of **3-aminopyrazole** shows a molecular ion peak corresponding to its molecular weight.[11] Fragmentation patterns can provide further structural information.

Safety Information

3-Aminopyrazole is harmful if swallowed and causes severe skin burns and eye damage.[4] It is classified as corrosive and an irritant.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the physical and chemical properties of **3-aminopyrazole**. For more specific applications and advanced synthetic methodologies, researchers are encouraged to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Aminopyrazole | 1820-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. arkat-usa.org [arkat-usa.org]

- 8. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
- 11. 3-Aminopyrazole [webbook.nist.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-Aminopyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016455#physical-and-chemical-properties-of-3-aminopyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com